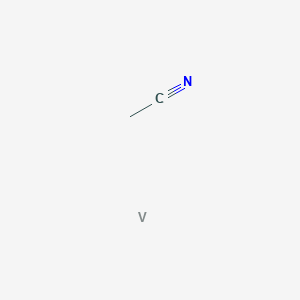
Acetonitrile;vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;vanadium is a coordination compound that involves the interaction between acetonitrile and vanadium. Acetonitrile is an organic compound with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemistry. Vanadium is a transition metal known for its multiple oxidation states and its role in various industrial and biological processes. The combination of acetonitrile and vanadium results in a compound with unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;vanadium complexes typically involves the reaction of vanadium salts with acetonitrile under controlled conditions. One common method is the reaction of vanadium pentachloride with acetonitrile, which can be represented by the following equation:
2VCl5+5CH3CN→2VCl4(CH3CN)2+ClCH2CN+HCl
This reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale reactions using vanadium oxides and acetonitrile. The process may include steps such as reduction, nitridation, and hydrothermal treatment to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;vanadium complexes undergo various types of chemical reactions, including:
Oxidation: Vanadium in the complex can undergo oxidation, changing its oxidation state and forming different products.
Reduction: The complex can be reduced, often involving the reduction of vanadium to a lower oxidation state.
Substitution: Ligands in the complex, such as acetonitrile, can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound complexes include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce vanadium oxides, while substitution reactions can yield new coordination complexes with different ligands .
Applications De Recherche Scientifique
Acetonitrile;vanadium complexes have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetonitrile;vanadium complexes involves the interaction of vanadium with various molecular targets. Vanadium can exist in multiple oxidation states, allowing it to participate in redox reactions and interact with different ligands. The specific pathways and molecular targets depend on the oxidation state of vanadium and the nature of the ligands involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile;chromium: Similar coordination compound involving chromium instead of vanadium.
Acetonitrile;nickel: Coordination compound with nickel, known for its catalytic properties.
Acetonitrile;iron: Iron-based coordination compound with applications in catalysis and materials science.
Uniqueness
Acetonitrile;vanadium complexes are unique due to the versatile oxidation states of vanadium, which allow for a wide range of chemical reactions and applications. The ability of vanadium to form stable complexes with acetonitrile and other ligands makes it particularly valuable in catalysis and materials science .
Propriétés
Numéro CAS |
128973-18-2 |
|---|---|
Formule moléculaire |
C2H3NV |
Poids moléculaire |
91.99 g/mol |
Nom IUPAC |
acetonitrile;vanadium |
InChI |
InChI=1S/C2H3N.V/c1-2-3;/h1H3; |
Clé InChI |
QCHNJARJZSAQOM-UHFFFAOYSA-N |
SMILES canonique |
CC#N.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


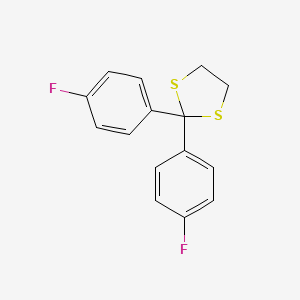

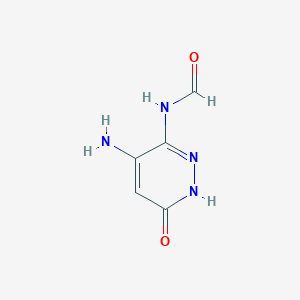
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
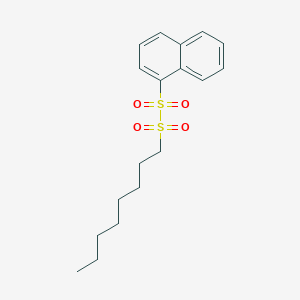
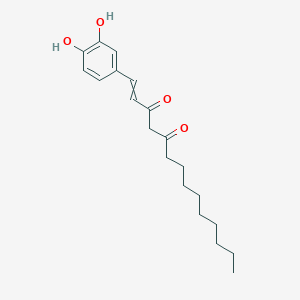
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
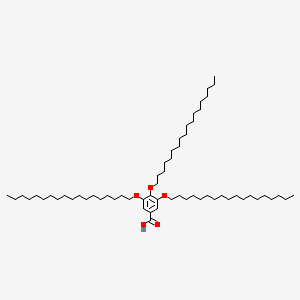


-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
